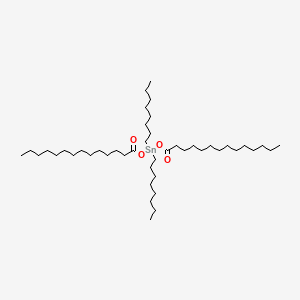
Bis(myristoyloxy)dioctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(myristoyloxy)dioctylstannane: is an organotin compound with the molecular formula C44H88O4Sn and a molecular weight of 799.9 g/mol . This compound is characterized by the presence of tin (Sn) bonded to two octyl groups and two myristoyloxy groups. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(myristoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with myristic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(myristoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The myristoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Dioctyltin hydrides and other reduced tin compounds.
Substitution: Various substituted tin compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Bis(myristoyloxy)dioctylstannane is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, it is used to study the effects of organotin compounds on cellular processes and as a tool for investigating tin-based biochemistry .
Industry: In industrial applications, this compound is used as a stabilizer in the production of plastics and as an additive in coatings and paints .
Mechanism of Action
The mechanism of action of bis(myristoyloxy)dioctylstannane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of tin-thiol bonds, which can alter the structure and function of proteins .
Comparison with Similar Compounds
- Dioctyltin oxide
- Dioctyltin dichloride
- Bis(triphenylstannyl) oxide
Comparison: Bis(myristoyloxy)dioctylstannane is unique due to the presence of myristoyloxy groups, which impart specific chemical properties and reactivity. Compared to dioctyltin oxide and dioctyltin dichloride, this compound has enhanced solubility in organic solvents and different reactivity patterns. The presence of myristoyloxy groups also influences its biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
85938-41-6 |
|---|---|
Molecular Formula |
C44H88O4Sn |
Molecular Weight |
799.9 g/mol |
IUPAC Name |
[dioctyl(tetradecanoyloxy)stannyl] tetradecanoate |
InChI |
InChI=1S/2C14H28O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;2*1-3-5-7-8-6-4-2;/h2*2-13H2,1H3,(H,15,16);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
BLHUPIVWFSPGQO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















